molecular formula C22H18O11 B12056099 (+)-Gallocatechin Gallate-13C3

(+)-Gallocatechin Gallate-13C3

Cat. No.: B12056099
M. Wt: 461.3 g/mol
InChI Key: WMBWREPUVVBILR-GPFYYGGVSA-N
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Description

(+)-Gallocatechin Gallate-13C3 is a labeled analog of (+)-Gallocatechin Gallate, a tea flavonoid known for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties . The compound is labeled with carbon-13 isotopes, making it useful for various research applications, particularly in tracing and quantification studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Gallocatechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the (+)-Gallocatechin Gallate molecule. This can be achieved through chemical synthesis methods that introduce the labeled carbon atoms at specific positions within the molecule . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

(+)-Gallocatechin Gallate-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

(+)-Gallocatechin Gallate-13C3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+)-Gallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

(+)-Gallocatechin Gallate-13C3 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and quantification in research studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C22H18O11

Molecular Weight

461.3 g/mol

IUPAC Name

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1/i7+1,18+1,21+1

InChI Key

WMBWREPUVVBILR-GPFYYGGVSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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